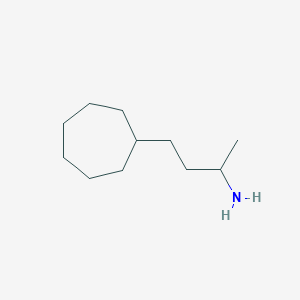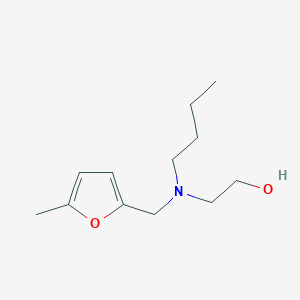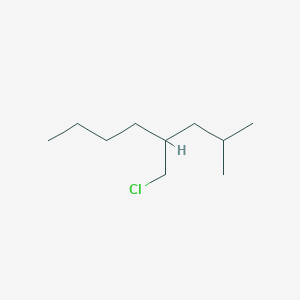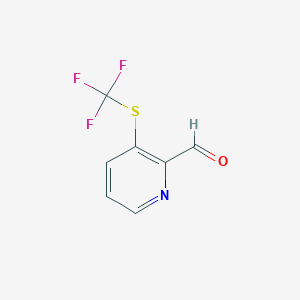
3-((Trifluoromethyl)thio)picolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Trifluoromethyl)thio)picolinaldehyde is a chemical compound with the molecular formula C7H4F3NOS It is a derivative of picolinaldehyde, where a trifluoromethylthio group is attached to the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the palladium(II)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth(III) chloride . The presence of bismuth(III) chloride is crucial as it activates the trifluoromethanesulfanylamide during the reaction.
Industrial Production Methods
While specific industrial production methods for 3-((Trifluoromethyl)thio)picolinaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-((Trifluoromethyl)thio)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylthio group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-((Trifluoromethyl)thio)picolinic acid.
Reduction: 3-((Trifluoromethyl)thio)picolinyl alcohol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
3-((Trifluoromethyl)thio)picolinaldehyde has several applications in scientific research:
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((Trifluoromethyl)thio)picolinaldehyde involves its interaction with various molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This can lead to the modulation of enzyme activity and other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Picolinaldehyde: The parent compound without the trifluoromethylthio group.
Nicotinaldehyde: Similar structure but with the aldehyde group at the third position of the pyridine ring.
Isonicotinaldehyde: Similar structure but with the aldehyde group at the fourth position of the pyridine ring.
Uniqueness
3-((Trifluoromethyl)thio)picolinaldehyde is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique interactions with biological targets. This makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H4F3NOS |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
3-(trifluoromethylsulfanyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4F3NOS/c8-7(9,10)13-6-2-1-3-11-5(6)4-12/h1-4H |
Clave InChI |
AXYUABVGXUAZLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C=O)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenylbenzo[d]oxazole-6-carbonitrile](/img/structure/B13646879.png)
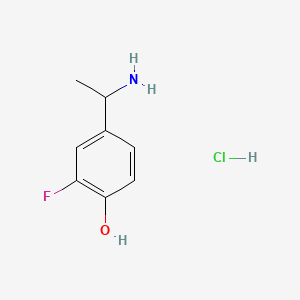

![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoicacid](/img/structure/B13646890.png)

![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13646899.png)
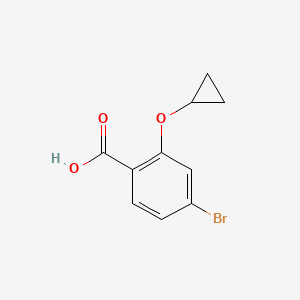

![3-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13646924.png)
![(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc](/img/structure/B13646932.png)
